4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine
Overview
Description
“4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine” is a chemical compound with the molecular formula C12H18N2O3S and a molecular weight of 270.35 . It’s a specialty product for proteomics research applications .
Molecular Structure Analysis
The molecular structure of “4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine” can be represented by the SMILES notation: CNCC1=CC=CC=C1S(=O)(=O)N2CCOCC2 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
The melting point of “4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine” is reported to be between 68-70.5°C . Other physical and chemical properties are not specified in the available resources.Scientific Research Applications
Synthesis and Antibacterial Activity
The synthesis of sulphonamide substituted derivatives of morpholine, including 4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine, has been explored for their potential antibacterial activity. These compounds have shown moderate activity against certain bacteria, demonstrating their potential as antimicrobial agents. The synthesis process involves obtaining excellent yields of oily products from appropriate benzenesuphonyl chlorides, with structural elucidation confirmed by NMR spectral analysis. Notably, these compounds displayed moderate activity against B. subtilis but were ineffective against E. coli. Another derivative was found to be moderately active against S. typhi, indicating selective antimicrobial properties (Ahmed et al., 2021).
Modulation of Antibiotic Activity
Research has also investigated the compound's role in modulating antibiotic activity against multidrug-resistant strains of bacteria, including Staphylococcus aureus and Escherichia coli. The study highlighted that 4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine could significantly enhance the efficacy of traditional antibiotics, such as amikacin, against resistant bacterial strains. This suggests its potential use in overcoming antibiotic resistance and enhancing drug effectiveness (Oliveira et al., 2015).
Photophysical Properties
Another aspect of research on this compound focuses on its photophysical properties, particularly its fluorescence characteristics. Studies on derivatives of Morpholine Green, including those with 4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine, have explored their absorption spectra, demonstrating their potential use in fluorescent dyes and indicators. The efficiency of the morpholino group as an electron donor and the effects of substituents on the spectral properties have been detailed, providing insights into their applications in developing new fluorescent materials (Hepworth et al., 1993).
Inhibition of Carbonic Anhydrases
The inhibition of carbonic anhydrase isoenzymes by aromatic sulfonamide inhibitors, including morpholine derivatives, has been studied for potential therapeutic applications. These inhibitors have shown nanomolar inhibitory concentrations against various carbonic anhydrase isoenzymes, indicating their potential in treating conditions associated with altered enzyme activity (Supuran et al., 2013).
Future Directions
properties
IUPAC Name |
N-methyl-1-(2-morpholin-4-ylsulfonylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-13-10-11-4-2-3-5-12(11)18(15,16)14-6-8-17-9-7-14/h2-5,13H,6-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGSHKVYZRSASF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC=C1S(=O)(=O)N2CCOCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640477 | |
Record name | N-Methyl-1-[2-(morpholine-4-sulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{2-[(Methylamino)methyl]phenylsulphonyl}morpholine | |
CAS RN |
941717-08-4 | |
Record name | N-Methyl-2-(4-morpholinylsulfonyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=941717-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-1-[2-(morpholine-4-sulfonyl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70640477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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